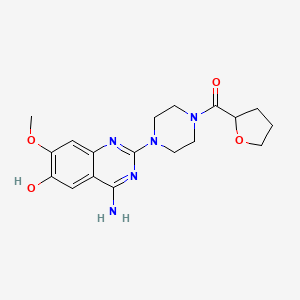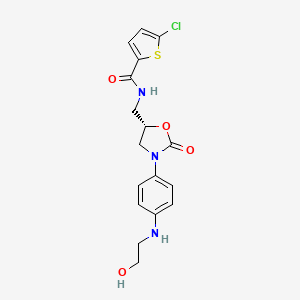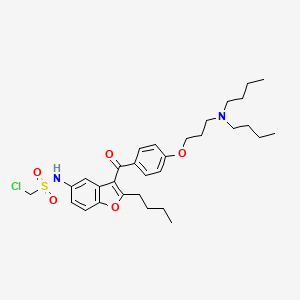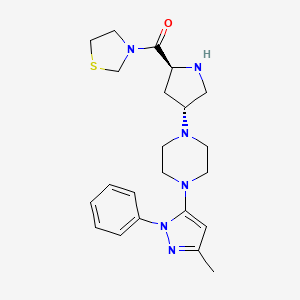
6-O-Desmethyl terazosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Desmethyl terazosin: is a derivative of terazosin, a quinazoline-based alpha-1 adrenergic antagonist. Terazosin is primarily used in the treatment of benign prostatic hyperplasia and hypertension. The compound this compound is structurally similar to terazosin but lacks a methyl group at the 6th position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including:
Oxidative Demethylation: Using reagents such as ceric ammonium nitrate or other oxidizing agents to remove the methyl group.
Hydrolytic Demethylation: Employing acidic or basic hydrolysis to achieve demethylation.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale demethylation processes, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-O-Desmethyl terazosin can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation Products: Quinazoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: 6-O-Desmethyl terazosin is used as an intermediate in the synthesis of other quinazoline derivatives. It serves as a building block for creating compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with alpha-1 adrenergic receptors. It helps in understanding the structure-activity relationship of quinazoline-based compounds.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions like hypertension and benign prostatic hyperplasia. It is also explored for its role in drug development and pharmacological studies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It is also employed in quality control and analytical testing.
Mechanism of Action
6-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound interacts with the Gq-protein-coupled receptor pathway, leading to decreased intracellular calcium levels and reduced muscle contraction.
Comparison with Similar Compounds
Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic antagonist with similar therapeutic uses.
Doxazosin: A longer-acting alpha-1 blocker used for similar indications.
Uniqueness: 6-O-Desmethyl terazosin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. This structural difference can influence its efficacy, metabolism, and potential side effects.
Properties
IUPAC Name |
[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQALIJJROIUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-89-6 |
Source


|
| Record name | 6-O-Desmethyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-DESMETHYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O886C86WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
![17-Methyl-5α-androst-2-eno[2,3-d]isoxazol-17β-ol](/img/new.no-structure.jpg)

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)
![2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565916.png)
